molecular formula C16H8F3N5O2 B2806127 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 303149-04-4

3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2806127
CAS No.: 303149-04-4
M. Wt: 359.268
InChI Key: QKRRWLCCIWNAHL-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the nitrophenyl and trifluoromethyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cycloaddition of nitrile imines with appropriate substrates. One common method is the base-promoted [3 + 2] cycloaddition of nitrile imines and 1H-benzo[d]imidazole-2-thiols . This reaction is carried out under mild conditions and features high efficiency and good functional group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroquinazoline derivatives.

    Reduction: Formation of aminoquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazolines with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with molecular targets such as histone acetyltransferase PCAF. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the acetylation of histones . This inhibition can lead to changes in gene expression and has been linked to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Triazolophthalazines: Similar in structure but with different substituents.

    Triazolopyrimidines: Another class of triazole-containing compounds with distinct biological activities.

Uniqueness

3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to the presence of both nitrophenyl and trifluoromethyl groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit histone acetyltransferase PCAF distinguishes it from other similar compounds .

Properties

IUPAC Name

3-(3-nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3N5O2/c17-16(18,19)15-20-12-7-2-1-6-11(12)14-22-21-13(23(14)15)9-4-3-5-10(8-9)24(25)26/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRRWLCCIWNAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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